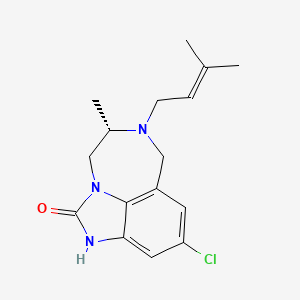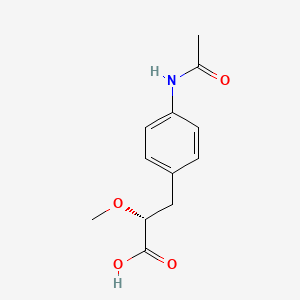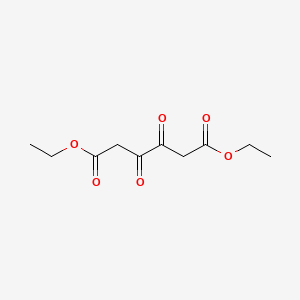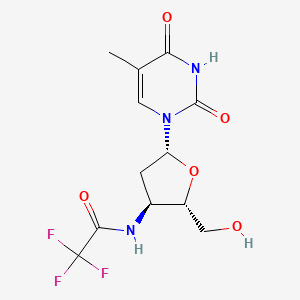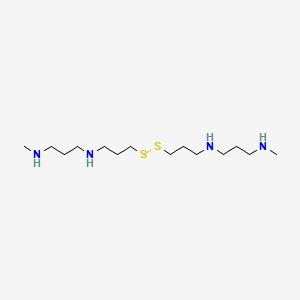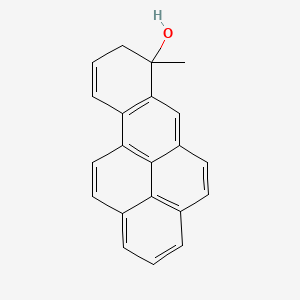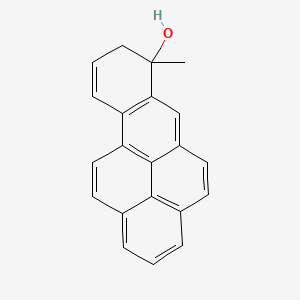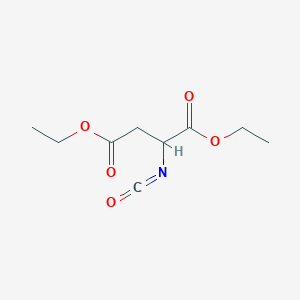
Diethyl isocyanato succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl isocyanato succinate is an organic compound with the molecular formula C₉H₁₃NO₅. It is a derivative of succinic acid and contains both ester and isocyanate functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl isocyanato succinate can be synthesized through the reaction of diethyl succinate with phosgene and a suitable amine. The reaction typically involves the following steps:
Formation of Diethyl Succinate: Diethyl succinate is prepared by esterification of succinic acid with ethanol in the presence of an acid catalyst.
Reaction with Phosgene: Diethyl succinate is then reacted with phosgene to form the corresponding diisocyanate intermediate.
Amination: The diisocyanate intermediate is treated with an amine to yield this compound
Industrial Production Methods
The industrial production of this compound often involves the use of phosgene, a highly toxic and reactive compound. non-phosgene methods are being explored to reduce environmental and safety concerns. These methods include the use of carbonylation reactions and the development of new catalysts to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl isocyanato succinate undergoes various chemical reactions, including:
Hydrolysis: The isocyanate group can react with water to form a carbamic acid intermediate, which further decomposes to yield an amine and carbon dioxide.
Addition Reactions: The isocyanate group can react with alcohols, amines, and other nucleophiles to form urethanes, ureas, and other derivatives.
Polymerization: This compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Addition Reactions: Alcohols, amines, and other nucleophiles under ambient or slightly elevated temperatures.
Polymerization: Catalysts such as tin compounds or tertiary amines under controlled temperature and pressure.
Major Products Formed
Hydrolysis: Amine and carbon dioxide.
Addition Reactions: Urethanes, ureas, and other derivatives.
Polymerization: Polyurethanes and other polymeric materials.
Aplicaciones Científicas De Investigación
Diethyl isocyanato succinate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds .
Mecanismo De Acción
The mechanism of action of diethyl isocyanato succinate involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles such as water, alcohols, and amines to form various derivatives. These reactions are often catalyzed by specific enzymes or chemical catalysts, leading to the formation of urethanes, ureas, and other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl succinate: A simple ester of succinic acid, used as a precursor in the synthesis of diethyl isocyanato succinate.
Diethyl 2,3-diisobutylsuccinate: A similar compound used in the production of polypropylene with high isotacticity.
Ethyl fatty acid esters: Compounds with similar ester functional groups, used in various industrial applications .
Uniqueness
This compound is unique due to the presence of both ester and isocyanate functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for use in polymer chemistry, materials science, and biological research .
Propiedades
Número CAS |
17046-24-1 |
|---|---|
Fórmula molecular |
C9H13NO5 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
diethyl 2-isocyanatobutanedioate |
InChI |
InChI=1S/C9H13NO5/c1-3-14-8(12)5-7(10-6-11)9(13)15-4-2/h7H,3-5H2,1-2H3 |
Clave InChI |
GQPSHLZKDVRQFJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


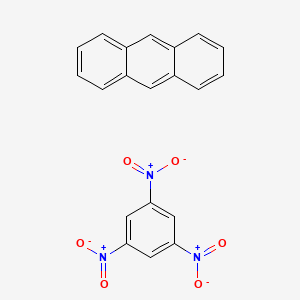
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)
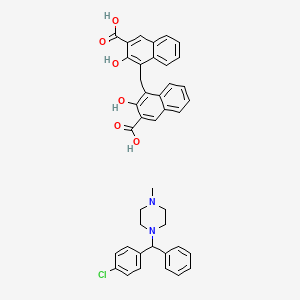


![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
